4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the triazole derivative and benzaldehyde or its derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Antimicrobial Agents: Many triazole derivatives exhibit potent antimicrobial activity.
Enzyme Inhibitors: They can act as inhibitors of various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.
Antifungal Agents: They are widely used in the treatment of fungal infections.
Industry
Agriculture: Used as fungicides and herbicides.
Pharmaceuticals: Employed in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of 4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
478253-91-7 |
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Molecular Formula |
C22H17ClN4OS |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-20-12-5-4-11-19(20)21-25-26-22(29)27(21)24-14-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI Key |
RSCAQRWQJRIYDB-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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